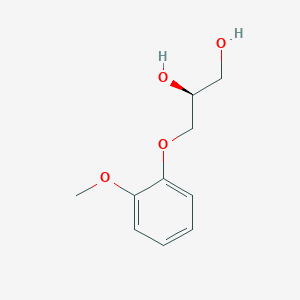

l-Glycero-guaiacol ether

Description

Contextualization within Guaiacol-Derived Compounds and Aryl Glyceryl Ethers

l-Glycero-guaiacol ether belongs to two important classes of organic compounds: guaiacol-derived compounds and aryl glyceryl ethers. Guaiacol (B22219) is a naturally occurring phenolic compound that serves as a precursor for a wide range of derivatives studied for applications from bio-oil upgrading to the synthesis of novel polymers. whiterose.ac.ukrsc.orgacs.orgacs.orgnih.gov

Aryl glyceryl ethers are characterized by a glycerol (B35011) backbone attached to an aromatic ring system through an ether linkage. nih.govresearchgate.net this compound, with its guaiacol moiety bonded to a glycerol unit, is a prime example of this structural class. ontosight.ainih.gov This structure is fundamental to its role in biochemical investigations, particularly as a simplified model for more complex structures found in nature.

Table 1: Chemical Properties of Glyceryl Guaiacol Ether (Guaifenesin)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O₄ | sigmaaldrich.commedchemexpress.com |

| Molecular Weight | 198.22 g/mol | sigmaaldrich.compharmacompass.com |

| IUPAC Name | 3-(2-methoxyphenoxy)propane-1,2-diol | nih.gov |

| CAS Number | 93-14-1 (for racemate) | sigmaaldrich.commedchemexpress.com |

Significance as a Lignin (B12514952) Model Compound for β-O-4 Linkage Investigations

One of the most critical research applications of this compound and its related structures is as a model compound for lignin. Lignin is a highly complex, amorphous biopolymer found in the cell walls of terrestrial plants, providing structural rigidity. ligninchina.comswst.org It is primarily composed of phenylpropane units interconnected by a variety of carbon-carbon and ether bonds. ligninchina.com

The most prevalent of these linkages is the β-O-4 (arylglycerol-β-aryl ether) bond, which can constitute 45% to over 60% of all linkages in lignin, depending on the plant source. swst.orgresearchgate.netnih.govmdpi.com The effective cleavage of this β-O-4 bond is considered a key step in the depolymerization of lignin into value-added aromatic chemicals, a central goal of modern biorefineries. researchgate.netnih.govrsc.orgbenthamdirect.com

Due to the structural complexity and heterogeneity of native lignin, researchers utilize simpler "model compounds" that contain the specific linkage of interest. nih.govresearchgate.netmdpi.com Guaiacylglycerol-β-guaiacyl ether (GGE), a dimeric compound, and the structurally related this compound are extensively used as model compounds to investigate the cleavage of the β-O-4 linkage. mdpi.comresearchgate.netmdpi.comncsu.edu These models allow for detailed mechanistic studies of various degradation strategies, including catalytic (acid, metal, enzymatic), thermal, and microbial processes, providing fundamental insights into lignin valorization. researchgate.netnih.govmdpi.comrsc.orgmdpi.com

Isomeric Considerations and Stereochemical Significance (e.g., L-form, D,L-racemate)

The molecular structure of glyceryl guaiacol ether contains stereocenters, which gives rise to different stereoisomers. asm.orgresearchgate.net This stereochemistry is of paramount importance in biochemical research, as biological systems, particularly enzymes, often exhibit a high degree of stereospecificity. nih.govresearchgate.netnih.gov

The nomenclature "this compound" specifically denotes the levorotatory enantiomer, whose configuration is related to L-glyceraldehyde. cdnsciencepub.comlibretexts.org Its synthesis can be achieved stereoselectively, for instance, by starting with D-acetone glycerol to yield the L-form of the final product. cdnsciencepub.com This is distinct from the D,L-racemate, which is a 1:1 mixture of the D- and L-enantiomers and is often referred to simply as guaifenesin (B1672422) or glyceryl guaiacol ether. cdnsciencepub.comresearchgate.net

The significance of this stereochemistry is highlighted in studies of the microbial degradation of lignin model compounds. The dimeric model, guaiacylglycerol-β-guaiacyl ether (GGE), has two chiral centers, resulting in four distinct stereoisomers. asm.org Bacteria such as Sphingobium sp. strain SYK-6 have evolved complex enzymatic systems to degrade all four stereoisomers. asm.orgresearchgate.netresearchgate.net This process involves a series of stereospecific enzymes:

Cα-Dehydrogenases (LigD, LigL, LigN, LigO): These enzymes catalyze the initial oxidation of the four GGE stereoisomers, with each enzyme showing a preference for specific isomers. asm.orgnih.govpolimi.it For example, LigD and LigO act on the (αR,βS) and (αR,βR) forms, while LigL and LigN act on the (αS,βR) and (αS,βS) isomers. nih.gov

β-Etherases (LigE, LigF, LigP): These glutathione (B108866) S-transferases (GSTs) stereoselectively cleave the β-O-4 ether bond in the ketone products generated by the dehydrogenases. researchgate.netpolimi.it

This enzymatic specificity underscores the necessity of considering the precise stereochemical form of this compound and related model compounds in biochemical research. The interaction and transformation of these compounds are dictated by their three-dimensional structure, making isomeric purity a critical parameter in experimental design and interpretation.

Table 2: Stereoisomers of the Lignin Model Compound Guaiacylglycerol-β-guaiacyl ether (GGE)

| Stereoisomer | Abbreviation | Bacterial Enzyme Specificity (e.g., in Sphingobium sp. SYK-6) | Source |

|---|---|---|---|

| (αR,βS)-GGE | erythro | Oxidized by LigD | asm.orgnih.gov |

| (αS,βR)-GGE | erythro | Oxidized by LigL and LigN | asm.orgnih.gov |

| (αR,βR)-GGE | threo | Oxidized by LigD and LigO | asm.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJKNPTNIJEKV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for L Glycero Guaiacol Ether

Historical and Contemporary Synthetic Pathways

The synthesis of l-glycero-guaiacol ether has evolved over the years, with several key methods being established. These pathways often begin with readily available precursors like guaiacol (B22219) and glycerol (B35011) derivatives.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the preparation of ethers and has been widely applied to the synthesis of this compound. wikipedia.org This SN2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of guaifenesin (B1672422) synthesis, this involves the reaction of a guaiacol salt (phenoxide) with a glycerol-derived substrate containing a leaving group. researchgate.net

A common approach is the reaction of sodium guaiacolate with 3-chloro-1,2-propanediol. The nucleophilic phenoxide attacks the primary carbon bearing the chlorine atom, displacing it to form the ether linkage. researchgate.net While effective for producing the racemic mixture, this method's efficiency can be influenced by reaction conditions such as solvent and temperature. researchgate.net The reaction is often carried out in a suitable solvent, and while polar aprotic solvents are known to promote SN2 reactions, the high nucleophilicity of the phenoxide allows the reaction to proceed in protic solvents at elevated temperatures. researchgate.net

Table 1: Williamson Ether Synthesis Approaches for Guaifenesin

| Reactants | Catalyst/Base | Key Features | Reference |

|---|---|---|---|

| Guaiacol and 3-chloro-1,2-propanediol | Sodium Hydroxide (B78521) | A common and direct method for racemic guaifenesin. | researchgate.net |

| Guaiacol and epichlorohydrin (B41342) | Sodium Hydroxide | Requires careful control to avoid side reactions. Can result in low yields. | google.com |

Synthesis from D-Acetone Glycerol Precursors

To achieve stereoselectivity, chiral precursors are often employed. D-acetone glycerol (formally (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol) is a key starting material for the synthesis of specific isomers of guaifenesin. This approach involves multiple steps but allows for the controlled formation of the desired stereocenter. A reported synthesis using (2R)- or (2S)-glycerol-1,2-acetone involves at least three steps from this readily available starting material. google.com The use of such precursors is a well-established strategy in stereoselective synthesis.

Multi-Step Syntheses from Guaiacol

Several multi-step synthetic routes starting from guaiacol have been developed to produce guaiacyl glycerol-β-guaiacyl ether, a related lignin (B12514952) model compound. researchgate.netresearchgate.net While not a direct synthesis of this compound, the methodologies are relevant. One such method involves a five-step reaction sequence where the key step is the condensation between 4-(α-bromoacetyl)-guaiacol and guaiacol. researchgate.netresearchgate.net Another approach starts with the reaction of guaiacol with epichlorohydrin in the presence of sodium hydroxide, though this can lead to low yields and require long reaction times. google.com A more efficient process involves reacting guaiacol with glycidol (B123203) in the presence of a catalyst like an alkali hydroxide or alcoholate at elevated temperatures, which can produce the ether in high yield and purity. google.com

Mitsunobu Reaction in Guaiacol Glycerin Ether Synthesis

The Mitsunobu reaction offers an alternative for forming the ether linkage, particularly for converting alcohols to various functional groups, including ethers. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for controlling stereochemistry. organic-chemistry.org In the synthesis of guaiacol glycerin ether, an alcohol (a glycerol derivative) is activated by the phosphine-azodicarboxylate complex, allowing for nucleophilic attack by guaiacol. organic-chemistry.orgcommonorganicchemistry.com While widely used for various C-O bond formations, the reaction can be sluggish and require several hours for completion. ias.ac.in

Stereoselective Synthetic Methodologies for Specific Isomers

The synthesis of specific stereoisomers of this compound is crucial. The molecule possesses two stereocenters, leading to four possible stereoisomers: (αR,βS), (αS,βR), (αS,βS), and (αR,βR). asm.org

A key strategy for stereoselective synthesis is the use of a tertiary amine to catalyze the stereospecific ring-opening of chiral glycidol with o-methoxyphenol. google.com This method can produce enantiomerically enriched guaifenesin in high yields, and the optical purity can be further enhanced by recrystallization. google.com The reaction is highly chemo- and stereoselective, allowing for easier separation of the desired product. google.com

Another approach involves the asymmetric dihydroxylation of a substituted aryl allyl ether, which can also yield enantiomerically enriched guaifenesin. google.com Furthermore, enzymatic methods have been explored. For instance, dehydrogenases from certain bacteria have been shown to exhibit stereoselectivity in the oxidation of guaiacylglycerol-β-guaiacyl ether stereoisomers, highlighting the potential for biocatalytic routes to specific isomers. asm.org

Preparation of Labeled this compound Analogues (e.g., deuterium-labeled)

The synthesis of isotopically labeled analogues of this compound, such as deuterium-labeled versions, is important for various research applications, including metabolic and pharmacokinetic studies. medchemexpress.com Deuteration can be achieved through several methods, including direct hydrogen-deuterium (H/D) exchange reactions or by using deuterated starting materials in the synthetic pathway. researchgate.net

For example, Guaifenesin-d3 is a deuterium-labeled version of the compound. medchemexpress.com General methods for deuterium (B1214612) labeling include catalytic H/D exchange using deuterated water (D₂O) and a catalyst. researchgate.net Simple methods for incorporating deuterium into organic molecules are highly sought after. researchgate.net Another approach involves the synthesis starting from commercially available deuterated precursors. researchgate.net For instance, a method for deuterium labeling of peptidomimetics containing N-substituted glycine (B1666218) residues via H/D exchange of their α-carbon hydrogen atoms has been developed, which is an easy and inexpensive method. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | Guaifenesin, Guaiacol glyceryl ether, Guaiphenesin, Glycerol guaiacolate |

| Guaiacol | o-Methoxyphenol |

| D-Acetone glycerol | (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol |

| 4-(α-bromoacetyl)-guaiacol | |

| Guaiacyl glycerol-β-guaiacyl ether | |

| Triphenylphosphine | |

| Diethyl azodicarboxylate | DEAD |

| Diisopropyl azodicarboxylate | DIAD |

| 3-chloro-1,2-propanediol | |

| Epichlorohydrin | |

| Glycidol | |

| Sodium guaiacolate | |

| Guaifenesin-d3 | Guaiacol glyceryl ether-d3, Guaiphenesin-d3, Glycerol guaiacolate-d3 |

| Deuterium | |

| Deuterated water | D₂O |

| (2R)-glycerol-1,2-acetone | |

| (2S)-glycerol-1,2-acetone |

Derivatization for Enhanced Research Utility and Functionalization

The derivatization of this compound, commonly known as guaifenesin, is a key strategy employed in chemical and pharmaceutical research to modify its physicochemical properties, facilitate its detection and quantification, and investigate its structure-activity relationships. These chemical modifications create new molecular entities with tailored characteristics, enhancing their utility for specific research applications.

Derivatization for Analytical Detection

Chemical derivatization is frequently employed to enhance the detectability of guaifenesin in complex biological matrices like serum. One common approach involves modifying the guaifenesin molecule to improve its volatility and sensitivity for gas chromatography (GC) analysis.

In one such method, guaifenesin is derivatized using trifluoroacetic acid anhydride (B1165640) (TFAA) in the presence of pyridine. researchgate.net This reaction targets the hydroxyl groups of the guaifenesin molecule, converting them into trifluoroacetyl esters. The resulting derivative is more volatile and highly responsive to electron capture detection (ECD), a sensitive technique used in GC. The procedure involves extracting guaifenesin from a serum sample, followed by the derivatization step at 60°C for 30 minutes. researchgate.net This method allows for the accurate quantification of guaifenesin at concentrations ranging from 25.0 to 1000 ng/ml in human serum. researchgate.net

Another analytical strategy involves derivatization for spectrophotometric methods. Guaifenesin can be oxidized with periodic acid to produce formaldehyde (B43269). nih.gov This formaldehyde then condenses with 4-Amino-5-hydrazino-4H- researchgate.netunibas.itresearchgate.net-triazole-3-thiol (AHTT). A subsequent oxidation step yields a purple-colored compound that can be quantified using a spectrophotometer at a maximum absorption of 550 nm. nih.gov This derivatization process forms the basis of a sensitive assay for determining guaifenesin concentrations. nih.gov

Table 1: Derivatization of Guaifenesin for Analytical Purposes

| Analytical Method | Derivatizing Agent(s) | Purpose of Derivatization | Research Finding |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Trifluoroacetic acid anhydride (TFAA) in toluene (B28343) with pyridine | Increases volatility and sensitivity for detection. researchgate.net | Enables quantification in human serum in the range of 25.0-1000 ng/ml. researchgate.net |

| Spectrophotometry | Periodic acid, 4-Amino-5-hydrazino-4H- researchgate.netunibas.itresearchgate.net-triazole-3-thiol (AHTT) | Creates a colored compound for colorimetric quantification. nih.gov | The resulting purple product has a maximum absorption at 550 nm. nih.gov |

Derivatization to Create Prodrugs for Research

Prodrug synthesis is a form of derivatization used to alter a molecule's properties, such as taste or release profile. In the case of guaifenesin, which has a notable bitter taste, researchers have designed and synthesized various ester prodrugs. unibas.itresearchgate.net These studies aim to create non-bitter compounds that convert back to the parent drug, guaifenesin, under specific conditions, such as the acidic environment of the stomach. unibas.it

Mono- and di-ester prodrugs of guaifenesin have been synthesized using reagents like dimethyl maleate, maleate, glutarate, and succinate (B1194679). researchgate.net The synthesis of mono-ester prodrugs involves dissolving guaifenesin in tetrahydrofuran (B95107) (THF) and reacting it with sodium hydride, followed by the addition of the appropriate acid chloride or anhydride. researchgate.net The resulting prodrugs were characterized using techniques such as FT-IR, 1H-NMR, and LC-MS. unibas.it

Research into these prodrugs revealed that their hydrolysis back to guaifenesin is highly dependent on the pH of the medium. unibas.itresearchgate.net For instance, the hydrolysis half-life (t1/2) for a guaifenesin dimaleate ester prodrug in 1N HCl was the shortest among the tested derivatives, while the dimethyl succinate derivative had the longest. researchgate.net Functional studies using the bitter taste receptor TAS2R14, which responds to guaifenesin, showed that succinate derivatization resulted in a complete loss of receptor activation, effectively masking the bitterness. unibas.itresearchgate.net

Table 2: Research Findings on Guaifenesin Ester Prodrugs

| Prodrug Derivative | Key Research Finding |

| Guaifenesin Dimaleate | Exhibited the fastest hydrolysis rate to the parent drug in 1N HCl. researchgate.net |

| Guaifenesin Succinates | Resulted in the complete loss of activation of the bitter taste receptor TAS2R14. unibas.itresearchgate.net |

| Guaifenesin Glutarate | Resulted in increased responses from the bitter taste receptor TAS2R14 compared to the parent compound. unibas.it |

| Guaifenesin Dimethyl Succinate | Showed the slowest hydrolysis rate to the parent drug in 1N HCl. researchgate.net |

Derivatization for Functionalization and Biological Investigation

Structural modifications to the guaifenesin molecule have been explored to identify and enhance specific biological activities for research purposes. An in vitro screen identified racemic (R/S)-guaifenesin as a potent enhancer of neurite outgrowth. researchgate.net Subsequent research focused on its enantiomers and other derivatives to pinpoint the source of this activity. researchgate.net

It was discovered that the R-enantiomer of guaifenesin was responsible for the biological activity, while the S-enantiomer was inactive. researchgate.net This finding highlights how derivatization, in this case, the separation of enantiomers, can be crucial for functionalization and understanding the biological role of specific stereoisomers. This line of research could lead to the development of novel compounds for studying diabetic neuropathy. researchgate.net

Furthermore, the carbamoylation of guaifenesin leads to the synthesis of methocarbamol (B1676395), a centrally acting muscle relaxant. japsonline.com This derivatization involves reacting guaifenesin with reagents like phosgene (B1210022) and ammonia. japsonline.com During this process, a process-related impurity, identified as the β-isomer of methocarbamol (1-hydroxy-3-(2-methoxy phenoxy) propan-2-yl carbamate), can also be formed. japsonline.com The study of such derivatives and their related impurities is essential for understanding the chemical transformations and for the development of pure, functionalized compounds.

L Glycero Guaiacol Ether As a Lignin Model Compound: Structure Reactivity Investigations

Characterization of β-O-4 Aryl Ether Linkages in Lignin (B12514952) Depolymerization

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. Its structure is primarily composed of three phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are interconnected by various ether and carbon-carbon linkages, with the β-O-4 aryl ether linkage being the most abundant. The prevalence of this linkage makes its cleavage a key strategy for lignin depolymerization into valuable monomeric aromatic compounds.

To better understand the complex depolymerization reactions of native lignin, researchers utilize model compounds that represent its key structural motifs. l-Glycero-guaiacol ether, also known as guaiacylglycerol-β-guaiacyl ether, is a widely used model compound that accurately represents the β-O-4 linkage found in lignin. Studies using this and similar model compounds have been instrumental in elucidating the mechanisms of lignin depolymerization under various conditions.

The β-O-4 linkage's relatively low bond dissociation energy makes it a primary target for cleavage during various depolymerization processes. However, the reactivity of this bond and the resulting product distribution are highly dependent on the reaction conditions and the specific chemical environment. Understanding the structure-reactivity relationships of the β-O-4 linkage is therefore crucial for developing efficient and selective lignin valorization technologies.

Mechanistic Studies of Chemical Depolymerization Processes

Acid-catalyzed cleavage, or acidolysis, is a common method for depolymerizing lignin by targeting the β-O-4 ether linkages. In this process, the initial step involves the protonation of the α-hydroxyl group of the guaiacylglycerol-β-guaiacyl ether, followed by the release of a water molecule to form a benzyl (B1604629) cation intermediate. This intermediate can then undergo several competing reactions, leading to either depolymerization or condensation.

One pathway involves the abstraction of a β-proton from the benzyl cation, resulting in the formation of an enol ether. Subsequent hydrolysis of this enol ether yields guaiacol (B22219) and a "Hibbert's ketone". Another potential pathway involves the direct cleavage of the β-O-4 bond, which can occur through both homolytic and acidolytic mechanisms. The relative contribution of these pathways is influenced by factors such as the acidity of the medium and the reaction temperature.

Computational studies have provided deeper insights into the acidolysis mechanism. Density functional theory (DFT) calculations have been used to model the reaction pathways and determine the energy barriers for different steps. These studies have highlighted the role of the solvent and the catalyst in influencing the reaction mechanism and product selectivity. For instance, the use of ionic liquids as both a solvent and a catalyst has been shown to promote the acidolytic cleavage of β-O-4 linkages under relatively mild conditions.

Pyrolysis is a thermochemical process that involves the decomposition of organic materials at elevated temperatures in the absence of oxygen. When applied to lignin or model compounds like guaiacylglycerol-β-guaiacyl ether, pyrolysis leads to the cleavage of the β-O-4 linkages and the formation of a complex mixture of volatile products.

Studies on the pyrolysis of guaiacylglycerol-β-guaiacyl ether have shown that the primary decomposition reactions occur between 200 and 400 °C. At lower temperatures, the main reaction is the homolytic cleavage of the Cβ-O bond, leading to the formation of guaiacol as the major product. As the temperature increases, other reactions, such as Cβ-O concerted decomposition, become more significant, producing a wider range of phenolic compounds.

The product distribution from pyrolysis is highly dependent on the temperature. At moderate temperatures, the primary products include guaiacol, 2-hydroxybenzaldehyde, and 2-methoxybenzaldehyde. At higher temperatures, secondary thermal cracking of the primary products occurs, leading to the formation of a larger number of smaller molecules and increasing the complexity of the product mixture.

Table 1: Identified Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether at Various Temperatures

| Temperature (°C) | Major Products | Minor Products |

|---|---|---|

| 200 | Guaiacol | - |

| 300 | Guaiacol | - |

| 500 | Guaiacol, 2-Methoxybenzaldehyde | 2-methoxy-4-vinylphenol, Vanillin (B372448), trans-Isoeugenol, 2-methoxy-4-propylphenol, 1-(3-hydroxy-4-methoxyphenyl)-ethanone |

| 600 | Increased complexity due to secondary cracking | |

| 700 | Increased complexity due to secondary cracking | |

| 800 | Increased complexity due to secondary cracking |

Alkaline oxidation is another important method for lignin depolymerization, often employed for the production of valuable aromatic aldehydes like vanillin. The mechanism of alkaline oxidation of guaiacylglycerol-β-guaiacyl ether involves the formation of an enol ether intermediate through non-oxidative alkaline degradation. This enol ether is then believed to be converted to a dioxetane intermediate in the presence of oxygen, which subsequently decomposes to form vanillin and other products.

However, recent studies suggest that there may be an alternative pathway for vanillin production that does not involve the enol ether as an intermediate. This is supported by differences in the deuterium (B1214612) incorporation rates observed when the reaction is carried out in a deuterated solvent.

Catalytic transformations offer a promising approach for

Biological and Biochemical Transformations of L Glycero Guaiacol Ether

Microbial Degradation Pathways and Biotransformations

Microbial degradation of l-Glycero-guaiacol ether and its substructures involves a series of coordinated enzymatic reactions, primarily studied in specialized bacteria and fungi. These organisms have developed distinct strategies to depolymerize lignin (B12514952) and catabolize the resulting low-molecular-weight fragments.

The soil bacterium Sphingobium sp. strain SYK-6 is a well-characterized organism capable of degrading a wide array of lignin-derived dimeric compounds, including guaiacylglycerol-β-guaiacyl ether (GGE), a representative β-O-4 model compound. nih.govrsc.org The catabolic pathway in SYK-6 is a multi-step process involving stereospecific enzymes that convert the four stereoisomers of GGE into central metabolites. researchgate.netasm.org

The initial step in the degradation of GGE in Sphingobium sp. SYK-6 is the oxidation of the α-hydroxyl group, catalyzed by a set of stereoselective NAD+-dependent Cα-dehydrogenases. researchgate.netnih.gov This is followed by the cleavage of the β-aryl ether bond by glutathione (B108866) S-transferases, and subsequent removal of glutathione. nih.govresearchgate.net The resulting product, β-hydroxypropiovanillone (HPV), is then further metabolized. asm.org While early research in the 1980s identified that bacterial dehydrogenases from Pseudomonas species could catalyze the C-alpha-alcohol oxidation of β-aryl ether linked lignin dimers, the detailed pathways and specific enzymes in organisms like Pseudomonas acidovorans D3 are not as extensively characterized as those in Sphingobium sp. SYK-6. nih.gov

The key steps in the GGE catabolic pathway in Sphingobium sp. SYK-6 are outlined below:

Cα-Oxidation: The four stereoisomers of GGE are oxidized to their corresponding α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) enantiomers by Cα-dehydrogenases. researchgate.netresearchgate.net

β-Ether Cleavage: The ether bond of the MPHPV enantiomers is cleaved by stereoselective glutathione S-transferases (β-etherases). nih.govresearchgate.net

Glutathione Removal: The glutathione adduct formed in the previous step is removed by glutathione lyases. nih.govresearchgate.net

Further Degradation: The resulting achiral compound, β-hydroxypropiovanillone (HPV), enters a downstream pathway and is oxidized to vanilloyl acetic acid and then catabolized via vanillate. researchgate.netasm.org

| Organism | Enzyme (Gene) | Function | Substrate Specificity |

|---|---|---|---|

| Sphingobium sp. SYK-6 | LigD, LigL, LigN, LigO | Cα-dehydrogenation | Stereospecific oxidation of GGE isomers |

| LigE, LigF, LigP | β-ether cleavage (GST) | Stereoselective cleavage of MPHPV enantiomers | |

| LigG, LigQ | Glutathione removal | Acts on α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) | |

| HpvZ | HPV oxidation | Oxidizes β-hydroxypropiovanillone |

Fungi, particularly white-rot basidiomycetes, are highly efficient lignin degraders in nature. nih.gov They secrete a battery of extracellular oxidative enzymes, such as peroxidases and laccases, to depolymerize the complex lignin structure. nih.govrsc.org In addition to these extracellular systems, intracellular pathways for the degradation of lignin-derived oligomers exist.

The white-rot fungus Dichomitus squalens has been shown to possess an intracellular β-etherase, Ds-GST1, which belongs to the glutathione-S-transferase superfamily. acs.org This enzyme selectively cleaves the β-O-4 aryl ether bond of dimeric lignin model compounds in a glutathione-dependent reaction, demonstrating a degradation strategy analogous to that found in bacteria like Sphingobium. acs.org While much of the focus in fungal lignin degradation has been on extracellular peroxidases and laccases, the discovery of intracellular β-etherases suggests a more complex and compartmentalized process for converting lignin-derived compounds. acs.orgresearchgate.net Fungal cocultures, where multiple species are grown together, have also been explored to enhance the efficiency of lignocellulose bioconversion by combining the enzymatic strengths of different fungi. nih.gov

Enzymatic Mechanisms of Ether Bond Cleavage

The cleavage of the β-O-4 ether bond is the most critical and often rate-limiting step in lignin degradation. nih.gov Microbes employ several distinct enzymatic strategies to break this linkage, which can be broadly categorized into hydrolytic, reductive, and oxidative mechanisms.

In the well-studied pathway of Sphingobium sp. SYK-6, the initial step is not the direct cleavage of the ether bond but rather the oxidation of the Cα-hydroxyl group of the GGE side chain. asm.org This reaction is catalyzed by a series of stereospecific, NAD+-dependent Cα-dehydrogenases. nih.govasm.org The bacterium possesses multiple dehydrogenases to handle the different stereoisomers of GGE:

LigD and LigO: These enzymes are responsible for oxidizing the (αR,βS)-GGE and (αR,βR)-GGE isomers. researchgate.netresearchgate.net

LigL and LigN: These enzymes convert the (αS,βR)-GGE and (αS,βS)-GGE isomers. researchgate.netresearchgate.net

The oxidation of the Cα-hydroxyl to a ketone is a crucial prerequisite for the subsequent enzymatic cleavage of the β-ether bond. This initial oxidation activates the molecule, making the ether linkage more susceptible to nucleophilic attack in the next step of the pathway. asm.org

| Enzyme | Gene | Stereoisomer Substrate(s) | Product |

|---|---|---|---|

| LigD | ligD | (αR,βS)-GGE, (αR,βR)-GGE | (βS)-MPHPV, (βR)-MPHPV |

| LigL | ligL | (αS,βR)-GGE, (αS,βS)-GGE | (βR)-MPHPV, (βS)-MPHPV |

| LigN | ligN | (αS,βR)-GGE, (αS,βS)-GGE | (βR)-MPHPV, (βS)-MPHPV |

| LigO | ligO | (αR,R/S)-GGE | (βR/S)-MPHPV |

Following Cα-oxidation, the β-ether bond of the resulting α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV) is cleaved by a family of glutathione S-transferases (GSTs) that function as β-etherases. nih.govnih.gov This reaction is a key feature of the lignin degradation pathway in Sphingobium and other bacteria. researchgate.netasm.org The reaction proceeds via a nucleophilic attack by the thiol group of glutathione on the Cβ of the substrate, leading to the cleavage of the β-O-4 ether bond and the release of guaiacol (B22219). nih.gov

The GSTs in Sphingobium sp. SYK-6 exhibit stereoselectivity for the different enantiomers of MPHPV:

LigF: This enzyme is essential for the cleavage of the (βS)-MPHPV enantiomer. nih.govresearchgate.net

LigE and LigP: These enzymes act on the (βR)-MPHPV enantiomer. nih.govresearchgate.net

The product of this reaction is an α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) intermediate. nih.govresearchgate.net This glutathione adduct is then processed by another set of enzymes, glutathione lyases, such as LigG, which catalyzes the elimination of glutathione to produce β-hydroxypropiovanillone (HPV). nih.govresearchgate.net This GST-dependent system represents a reductive mechanism for β-ether bond cleavage. nih.gov

Fungi primarily use extracellular oxidative enzymes to attack the lignin polymer. Laccases and peroxidases are key players in this process. rsc.orgnih.gov

Laccases are multi-copper oxidases that can oxidize phenolic subunits in lignin. nih.gov However, their redox potential is often too low to directly oxidize the more abundant non-phenolic units. To overcome this, laccases often work in conjunction with small molecules called mediators, in what is known as a Laccase-Mediator System (LMS). nih.govacs.org These mediators, once oxidized by the laccase, become strong oxidizing agents that can then attack and depolymerize the non-phenolic structures of lignin, including the cleavage of β-O-4 bonds and Cα-oxidation. nih.govacs.org Studies using GGE as a model substrate have shown that natural mediators, such as syringaldehyde, can be more effective than synthetic ones in accelerating laccase-catalyzed β-O-4 cleavage and Cα-oxidation. nih.govacs.orgnih.gov

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP) from white-rot fungi, are heme-containing enzymes that use hydrogen peroxide as an oxidant. usda.govnih.gov LiP has a high redox potential and is capable of directly oxidizing non-phenolic lignin units by one-electron abstraction, creating cation radicals. usda.gov These radical intermediates then undergo spontaneous, non-enzymatic reactions, including the cleavage of the Cα-Cβ bond in the propyl side chain of the β-O-4 substructure, which is a major reaction in lignin depolymerization. usda.gov Dye-decolorizing peroxidases (DyPs) are another class of heme peroxidases found in both fungi and bacteria that can oxidize a range of lignin-related compounds. nih.govresearchgate.net

Identification of Metabolic Intermediates and End Products in Biological Systems

The biotransformation of this compound, commonly known as guaifenesin (B1672422), in biological systems proceeds through several key metabolic pathways, primarily occurring in the liver. The metabolic processes involve hydrolysis, oxidation, and demethylation, leading to the formation of various intermediates and end products that are subsequently excreted, primarily in the urine. pharmacompass.comdrugbank.commrmjournal.org

Research has identified the principal urinary metabolite as β-(2-methoxyphenoxy)-lactic acid. pharmacompass.comdrugbank.comnih.gov This metabolite is a result of the hepatic oxidation of the glycerol (B35011) side chain of the parent compound. pharmacompass.comdrugbank.com Studies have shown that after oral administration, a significant portion of the this compound dose is rapidly hydrolyzed and metabolized, with β-(2-methoxyphenoxy)-lactic acid being the major product found in urine. pharmacompass.comdrugbank.com Notably, the parent drug is often undetectable in urine, indicating extensive metabolism. pharmacompass.comdrugbank.com

In addition to oxidation, demethylation is another significant metabolic pathway. This process is carried out by the enzyme O-demethylase, which is located in liver microsomes. drugbank.comnih.gov O-demethylase is considered a primary enzyme in the metabolism of this compound. nih.govnih.gov The demethylation of the guaiacol moiety leads to the formation of catechol glyceryl ether and hydroxyguaifenesin. drugbank.comnih.gov It has been reported that approximately 40% of an administered dose is excreted as the demethylated metabolite, hydroxyguaifenesin, within three hours. drugbank.com Both β-(2-methoxyphenoxy)-lactic acid and hydroxyguaifenesin are considered inactive metabolites. drugbank.comnih.gov

The primary metabolic transformations of this compound are summarized in the table below.

| Metabolic Pathway | Key Enzyme(s) | Metabolic Intermediate/End Product | Significance |

| Oxidation | Hepatic enzymes | β-(2-methoxyphenoxy)-lactic acid | Major urinary metabolite pharmacompass.comdrugbank.comnih.gov |

| Demethylation | O-demethylase (in liver microsomes) | Hydroxyguaifenesin | A primary metabolite, with about 40% of a dose excreted as this compound within 3 hours drugbank.comnih.gov |

| Demethylation | O-demethylase (in liver microsomes) | Catechol glyceryl ether | Identified as a metabolite via gas chromatography-mass spectrometry nih.gov |

Stereochemical Aspects and Enzyme Stereoselectivity in Biological Degradation

Commercially available this compound is a racemic mixture, consisting of two enantiomers: R-(-)- and S-(+)-guaifenesin. While analytical methods, such as chiral high-performance liquid chromatography (HPLC), have been developed to separate and quantify these enantiomers, there is a lack of specific research on the stereoselective metabolism and enzyme stereoselectivity in the biological degradation of this compound. nih.govresearchgate.net

Current literature does not provide detailed information on whether one enantiomer is metabolized preferentially over the other in biological systems. The specific enzymes involved in the metabolic pathways, such as O-demethylase, have not been studied for their stereoselectivity towards the R- and S-enantiomers of this compound. Consequently, it is unknown if the metabolic profile, including the formation of intermediates like β-(2-methoxyphenoxy)-lactic acid and hydroxyguaifenesin, differs between the two enantiomers. Further research is needed to elucidate the stereochemical aspects of this compound's biotransformation.

Biosynthetic Pathways and Natural Occurrence (e.g., plant metabolism)

This compound is a naturally occurring compound found in the resin of the guaiac tree, Guajacum officinale. While the precise biosynthetic pathway of this compound in plants has not been fully elucidated, it is likely derived from the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including lignans.

The biosynthesis is thought to begin with the amino acid phenylalanine, which is converted to cinnamic acid and then further transformed to p-coumaric acid, caffeic acid, and ferulic acid. Ferulic acid can then be converted to coniferyl alcohol, a key precursor for many lignans and lignin. The formation of the characteristic β-O-4 ether linkage in this compound likely involves the oxidative coupling of two monolignol radicals, a fundamental step in lignan biosynthesis. In this proposed pathway, a molecule of coniferyl alcohol or a related precursor would couple with a glycerol moiety to form the this compound structure. This coupling is often mediated by dirigent proteins and laccases, which control the stereochemistry and regioselectivity of the reaction.

The proposed biosynthetic pathway is outlined in the table below.

| Proposed Biosynthetic Stage | Precursor(s) | Key Intermediate(s) | Enzyme Class (Postulated) | Resulting Structure/Linkage |

| Phenylpropanoid Pathway | Phenylalanine | Cinnamic acid, Ferulic acid | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | Coniferyl alcohol |

| Monolignol Formation | Feruloyl-CoA | Coniferaldehyde | Cinnamoyl-CoA reductase (CCR) | Coniferyl alcohol |

| Oxidative Coupling & Ether Linkage Formation | Coniferyl alcohol, Glycerol (or a derivative) | Phenoxy radicals | Laccases, Peroxidases, Dirigent proteins | β-O-4 aryl ether linkage |

| Final Product | This compound |

Advanced Analytical Techniques for Characterization of L Glycero Guaiacol Ether and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of l-Glycero-guaiacol ether. They rely on the interaction of molecules with electromagnetic radiation to provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the unambiguous structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR and ¹³C-NMR: One-dimensional ¹H and ¹³C-NMR spectra provide foundational data on the number and types of protons and carbons in the molecule. For instance, in a study of a synthesized racemic guaifenesin (B1672422), a chemical shift at 3.2 ppm in the ¹H-NMR spectrum was indicative of the methyl group's presence in the structure researchgate.net. The analysis of guaiacylglycerol-β-guaiacyl ether, a closely related lignin (B12514952) model compound, has been performed using both ¹H-NMR and ¹³C-NMR to confirm its chemical structure after synthesis ncsu.eduresearchgate.netresearchgate.net.

2D-NMR (HSQC): Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded atoms, primarily ¹H and ¹³C. This is crucial for assigning specific proton signals to their corresponding carbon atoms, which can be challenging in complex molecules. The structure of synthesized guaiacylglycerol-β-guaiacyl ether has been confirmed using 2D-NMR HSQC experiments, which provide clear correlations between the proton and carbon atoms across the molecule's framework ncsu.eduresearchgate.net. For these analyses, the compound is typically dissolved in a suitable deuterated solvent, such as dimethyl sulphoxide (DMSO-d₆), and analyzed using a high-frequency spectrometer ncsu.eduresearchgate.net.

Table 1: Representative NMR Chemical Shifts for Guaiacylglycerol-β-guaiacyl Ether Note: Data is for a closely related model compound often used in research.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.8 | ~56.0 |

| Aromatic Ring | ~6.7 - 7.1 | ~110 - 150 |

| Side Chain (α) | ~4.9 | ~72.0 |

| Side Chain (β) | ~4.1 - 4.3 | ~86.0 |

| Side Chain (γ) | ~3.5 - 3.8 | ~60.0 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation. The fragmentation of ethers typically involves cleavage of the carbon-carbon bond alpha to the oxygen atom and heterolytic cleavage of the carbon-oxygen bond libretexts.orgyoutube.commiamioh.edu. The NIST mass spectrum for guaifenesin shows characteristic peaks corresponding to the molecular ion and various fragments resulting from these cleavage pathways nist.gov. The molecular mass of synthesized guaifenesin has been confirmed to be 198 g/mol using this technique researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound and its fragments. This is particularly useful in complex sample analysis. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has been employed for the accurate detection and quantification of guaiacylglycerol-β-guaiacyl ether and its degradation products in aqueous environments mdpi.com.

Table 2: Key Mass Spectral Fragments for this compound (Guaifenesin)

| m/z Value | Proposed Fragment Identity |

| 198 | Molecular Ion [C₁₀H₁₄O₄]⁺• |

| 137 | [M - CH₂OH - H₂O]⁺ |

| 124 | Guaiacol (B22219) ion [C₇H₈O₂]⁺• |

| 109 | [Guaiacol - CH₃]⁺ |

| 77 | Phenyl ion [C₆H₅]⁺ |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

The spectrum shows a strong, broad absorbance band around 3400 cm⁻¹ which is associated with the vibrational stretching of the hydroxyl (O-H) groups researchgate.net. Symmetric and asymmetric C-H stretching modes from the alkyl and aromatic parts of the molecule produce absorbances between approximately 2800-3000 cm⁻¹ researchgate.net. Absorbance bands characteristic of the benzene ring are observed around 1593 and 1500 cm⁻¹, while the C-O vibrational stretching bands for the ether and alcohol functionalities appear around 1253 and 1027 cm⁻¹ researchgate.netresearchgate.net. The NIST condensed phase IR spectrum for guaifenesin confirms these characteristic absorption regions nist.gov.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~2800-3000 | C-H Stretch | Alkyl & Aromatic C-H |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O Stretch | Alcohol |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids or reaction products, allowing for its accurate identification and quantification.

Gas chromatography is a common technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

Gas Chromatography (GC): this compound can be analyzed by GC, often after derivatization to increase its volatility nih.govnih.gov. GC-MS has been used to identify metabolites of guaifenesin, such as Catechol glyceryl ether and Hydroxyguaifenesine, in urine samples nih.gov. Specialized GC columns, like the Rxi®-1301Sil MS, have been developed for the rapid analysis of a wide range of glycol ethers, offering good resolution and symmetric peak shapes gcms.cz.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): Py-GC/MS is a powerful technique for studying the thermal decomposition of non-volatile materials. It involves heating the sample to a high temperature in an inert atmosphere, followed by separation and identification of the resulting volatile fragments. The pyrolysis of guaiacylglycerol-β-guaiacyl ether has been extensively studied using Py-GC/MS to understand lignin breakdown ncsu.eduresearchgate.netmdpi.com. At lower temperatures (200-300 °C), the major pyrolysis product is guaiacol, formed through the homolysis of the Cβ-O bond ncsu.eduresearchgate.net. At moderate to high temperatures (500-800 °C), a more complex mixture of products is formed, including 2-methoxybenzaldehyde and various other phenolic compounds, as secondary thermal cracking occurs ncsu.eduresearchgate.net.

Table 4: Major Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether Identified by Py-GC/MS

| Pyrolysis Temperature | Major Products Identified |

| Low (~300 °C) | Guaiacol ncsu.eduresearchgate.net |

| Moderate (~500 °C) | Guaiacol, 2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, various phenolic compounds ncsu.eduresearchgate.net |

| High (>600 °C) | Guaiacol, 2-methoxybenzaldehyde, and a larger number of small molecule products from secondary cracking ncsu.eduresearchgate.net |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound.

Liquid Chromatography (LC): HPLC is widely used for the quantitative determination of this compound researchgate.netnih.gov. A rapid and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of guaifenesin and other compounds in plasma sigmaaldrich.com.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS utilizes smaller particle size columns to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. HPLC with high-resolution mass spectrometry was used for the accurate detection and quantification of guaiacylglycerol-β-guaiacyl ether and its degradation products, demonstrating the power of coupling advanced separation with high-accuracy mass detection mdpi.com.

Chiral Chromatography for Stereoisomer Analysis

The enantiomeric separation of chiral molecules is a critical aspect of pharmaceutical analysis, as different enantiomers of a drug can exhibit significant variations in pharmacological and toxicological effects researchgate.net. This compound (guaifenesin) is a chiral molecule, and its enantioselective analysis is essential to control the quality of pharmaceutical products. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent technique for this purpose csfarmacie.cz.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective for resolving guaifenesin enantiomers nih.govnih.gov. These stationary phases operate on the principle of forming transient diastereomeric complexes between the chiral analyte and the chiral selector on the CSP, leading to different retention times for the enantiomers.

Several studies have developed robust chiral HPLC methods. For instance, a method utilizing a Lux Cellulose-4 column achieved successful separation of guaifenesin enantiomers using a mobile phase composed of 0.02% formic acid and acetonitrile (90:10 v/v) researchgate.net. The retention times for the two enantiomers were approximately 15 and 16 minutes, respectively, demonstrating good resolution researchgate.net. Another approach employed a Lux Cellulose-1 column with a mobile phase of acetonitrile and water (30:70 by volume) for the simultaneous separation of guaifenesin and phenylephrine enantiomers within a 7-minute run time nih.gov.

Efforts to develop more environmentally friendly or "green" analytical methods have led to the use of shorter columns and aqueous-based mobile phases. A study successfully separated guaifenesin enantiomers using a 50 mm Lux Cellulose-1 column with an ethanol/water gradient mobile phase, significantly reducing solvent consumption nih.gov.

The selection of the mobile phase is crucial and can be operated in normal-phase, polar organic, or reversed-phase modes. While normal-phase chromatography with polysaccharide-based CSPs is common, it often generates significant organic solvent waste nih.gov. Reversed-phase modes, using mobile phases with a high water percentage, are considered a greener alternative nih.gov. Detection is typically performed using a UV detector at wavelengths where guaifenesin exhibits strong absorbance, such as 230 nm or 270 nm researchgate.netnih.gov.

Interactions and Broader Environmental/biomass Contexts of L Glycero Guaiacol Ether

Role in Plant Cell Wall Biochemistry and Lignification Processes

Lignin (B12514952) is a complex, heterogeneous phenolic polymer crucial for the structural integrity of terrestrial plants. mdpi.comresearchgate.net It is formed through the enzyme-mediated, radical coupling of phenylpropanoid monomers known as monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohol. uu.nlmdpi.com These monolignols polymerize directly within the cell wall, creating a variety of intermolecular linkages. mdpi.com

The most abundant of these linkages, constituting over 50% of those found in native softwood lignin, is the β-O-4 aryl ether bond. uu.nlmdpi.com Guaiacylglycerol-β-guaiacyl ether is a model compound that precisely represents this β-O-4 linkage. mdpi.comncsu.eduresearchgate.net Its synthesis allows researchers to study the characteristics and reactions of this bond in a controlled manner, which is otherwise difficult within the complex native lignin polymer. ncsu.eduresearchgate.net

The lignification process involves the formation of intermediates such as quinone methides, which are reactive structures that allow for the addition of water or other molecules to the growing lignin polymer. researchgate.netiupac.org The study of model compounds like guaiacylglycerol-β-guaiacyl ether helps elucidate these reaction mechanisms, including how lignin bonds to polysaccharides like hemicellulose and pectin (B1162225) within the cell wall, forming a rigid, cross-linked matrix. mdpi.comnih.govcam.ac.uk Researchers have used guaiacyl glycerol (B35011) to study how incorporating alternative phenolic compounds could alter lignin structure and hydrophobicity. nih.gov

Implications for Bioremediation and Environmental Fate of Lignin-Derived Compounds

The environmental fate of lignin-derived compounds is a critical aspect of the global carbon cycle and bioremediation efforts. mdpi.com Guaiacylglycerol-β-guaiacyl ether, as a model for a significant portion of lignin's structure, is instrumental in these studies. Under typical environmental conditions, hydrolysis is not considered a significant degradation pathway for this compound due to the lack of functional groups that readily hydrolyze. nih.gov

Research into the biodegradation of guaiacylglycerol-β-guaiacyl ether has shown it to be notably stable. A 2024 study demonstrated that the compound remained stable when exposed to several bacterial strains that are known to successfully biodegrade other recalcitrant pollutants. researchgate.netmdpi.com However, the broader context of bioremediation involves microorganisms, including fungi and bacteria, that produce ligninolytic enzymes capable of breaking down complex aromatic compounds. mdpi.commdpi.com Organisms such as Bacillus strains have been identified for their ability to degrade and mineralize guaiacol (B22219), a primary breakdown product of guaiacylglycerol-β-guaiacyl ether. pjoes.com The process of bioremediation can occur through complete mineralization, where microorganisms use the pollutant as a carbon source, or through co-metabolism, where the pollutant is transformed in the presence of other growth substrates. nih.gov

The degradation of guaiacylglycerol-β-guaiacyl ether has been extensively studied under controlled laboratory conditions, such as pyrolysis and in subcritical water, to simulate industrial and natural degradation processes. These studies reveal distinct breakdown pathways and products.

| Condition | Key Degradation Products | Primary Reaction Pathway | Reference |

|---|---|---|---|

| Mild Pyrolysis (150-250 °C) | Guaiacol | Homolytic cleavage of the Cβ-O bond. | mdpi.comncsu.edu |

| Moderate Pyrolysis (e.g., 600 °C) | Guaiacol, 2-methoxybenzaldehyde, various phenolic compounds (phenol, 2-methyl-phenol, catechol) | Cβ-O homolysis and concerted decomposition. Secondary cracking of initial products. | ncsu.eduresearchgate.net |

| Subcritical Water (150-250 °C) | Guaiacol, Vanillin (B372448), HMC (hydroxymethyl-2-methoxyphenol) | Significant breakdown with different pathways than pyrolysis; water as a solvent suppresses homolytic reactions. | mdpi.com |

| Alkaline Aerobic Oxidation | Vanillin, Enol ether intermediates | Alkaline decomposition and oxidation. | rsc.org |

These findings are crucial for developing effective bioremediation strategies for sites contaminated with pulp and paper mill effluent, which contains a high concentration of lignin-derived compounds. pjoes.comnih.gov

Utilization as a Chemical Probe or Biochemical Tool in Research (non-clinical applications)

The primary value of guaiacylglycerol-β-guaiacyl ether lies in its widespread use as a chemical probe and biochemical tool in non-clinical research. Its defined structure allows for precise analysis of lignin-related processes.

One of the main applications is in studying the cleavage of the β-O-4 bond, which is a key step in lignin depolymerization for producing biofuels and value-added chemicals. mdpi.comresearchgate.net Researchers use this model compound to test the efficacy of different catalytic systems, including thermal, aqueous, and acid-catalyzed methods, for breaking down lignin. researchgate.netmdpi.comresearchgate.net

Furthermore, it serves as a substrate for characterizing the activity and stereoselectivity of lignin-degrading enzymes. For example, enzymes from the bacterium Sphingobium sp. SYK-6, such as LigD, LigL, LigE, and LigF, have been studied using guaiacylglycerol-β-guaiacyl ether and its derivatives to understand the specific steps of β-O-4 bond cleavage. polimi.it This knowledge is essential for engineering more efficient enzymatic systems for industrial applications.

| Area of Research | Specific Application of Guaiacylglycerol-β-guaiacyl Ether | Reference |

|---|---|---|

| Biorefinery and Biofuels | To evaluate the efficiency of catalytic systems (e.g., zeolites, glycerol-derived ethers) in breaking β-O-4 bonds for lignin valorization. | researchgate.netresearchgate.net |

| Chemical Production | To analyze reaction pathways for producing valuable chemicals like vanillin through alkaline aerobic oxidation. | rsc.org |

| Lignin Pyrolysis | To investigate the thermal degradation behavior of lignin and identify the resulting volatile products at different temperatures. | ncsu.eduresearchgate.net |

| Enzymology | Used as a substrate to characterize the activity, stability, and stereoselectivity of lignin-degrading enzymes (e.g., dehydrogenases, β-etherases). | polimi.it |

| Plant Biology & Lignification | Used in artificial lignification experiments to understand how the incorporation of different monolignol substitutes affects cell wall structure and fermentability. | nih.gov |

By providing a standardized and replicable model, guaiacylglycerol-β-guaiacyl ether has become an indispensable tool for advancing the understanding of lignin chemistry and its application in a sustainable bio-economy.

Emerging Research Directions and Methodological Advances for L Glycero Guaiacol Ether Studies

Computational Chemistry and Molecular Dynamics Modeling of Reaction Pathways and Enzyme Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for providing molecular-level insights into the complex processes governing the cleavage of the β-O-4 ether bond in l-glycero-guaiacol ether. These methods allow researchers to map out detailed reaction pathways and visualize the dynamic interactions between the model compound and catalytic entities, such as enzymes.

Theoretical studies have been employed to elucidate the mechanisms of glycerol (B35011) dehydration and dehydrogenation, providing insights into reaction pathways that are analogous to the transformations this compound undergoes during valorization processes. redalyc.org For instance, density functional theory (DFT) calculations can help identify the most energetically favorable routes for ether bond cleavage, whether through hydrogenolysis, dehydration, or decarbonylation. researchgate.net These computational models can predict transition states and reaction intermediates, which are often difficult to capture experimentally. redalyc.orgresearchgate.net Studies on related model compounds have proposed various reaction pathways, including the formation of products like guaiacol (B22219) and various propanols, which are validated using first-principles calculations. researchgate.net

Molecular dynamics simulations offer a powerful approach to understanding the interactions between this compound and enzymes, particularly β-etherases, which are known to cleave the β-O-4 linkage. frontiersin.orgresearchgate.net MD simulations can reveal the conformational changes in both the substrate and the enzyme's active site upon binding. nih.govresearchgate.net By simulating the enzyme-substrate complex in an aqueous environment, researchers can identify key amino acid residues that stabilize the substrate and participate in the catalytic mechanism. nih.gov For example, simulations can highlight the role of cofactors like glutathione (B108866) (GSH) in the enzymatic process, showing how they contribute to the stability and function of the enzyme. nih.gov These computational approaches are crucial for guiding the rational design of more efficient and robust enzymes for lignin (B12514952) degradation.

Development of Novel Catalytic Systems for Efficient Ether Bond Cleavage in Biomass

A significant area of research focuses on creating new and improved catalytic systems for the selective cleavage of the β-O-4 ether bond in this compound, with the ultimate goal of applying these systems to real lignocellulosic biomass. The aim is to achieve high conversion and selectivity to desired aromatic monomers under mild conditions.

Transition-metal catalysts have been extensively studied for this purpose. nih.gov For example, ruthenium supported on alumina (B75360) (Ru/Al₂O₃) has demonstrated high efficiency in the oxidative transformation of guaiacyl glycerol-β-guaiacyl ether (GGGE) into valuable aromatic compounds like guaiacol, vanillin (B372448), and vanillic acid. mdpi.com Studies have shown that this catalyst can achieve high product yields (around 60%) and can be successfully reused multiple times with only a minor decrease in performance. mdpi.com Other research has explored bimetallic systems, such as Palladium/Carbon (Pd/C) combined with a Zinc (II) catalyst, for the selective cleavage and hydrodeoxygenation of the β-O-4 linkage. osti.gov This synergistic system has proven effective not only with model compounds but also with intact lignocellulosic biomass. osti.gov

The table below summarizes the performance of various catalytic systems in the conversion of this compound.

| Catalyst | Support/Co-catalyst | Temperature (°C) | Pressure | Key Products | Conversion/Yield | Reference |

| Ruthenium (Ru) | Al₂O₃ | 160 | 5 bar O₂/Ar | Guaiacol, Vanillin, Vanillic Acid | ~60% Yield | mdpi.com |

| Palladium (Pd) | Carbon (C) with Zn(II) | 150-225 | 300-500 psig H₂ | 2-Methoxy-4-propylguaiacol | High Yield | osti.gov |

| Iron (Fe) | Carbon (C) | 240 | 10 bar H₂ | Phenolic Monomers | High Conversion | mdpi.com |

| Platinum (Pt) | Carbon (C) | 275 | 80 bar | Deoxygenated Products | High Conversion | mdpi.com |

These studies highlight a trend towards designing robust and recyclable catalysts that can efficiently break down the most common linkage in lignin, paving the way for more effective biomass conversion technologies. nih.gov

Integration with Biorefinery Processes for Sustainable Production of High-Value Aromatic Chemicals

Research on this compound is a critical component of the broader effort to develop integrated biorefineries. The primary goal is to convert the lignin fraction of lignocellulosic biomass, which is often treated as waste, into a stream of high-value aromatic chemicals. nih.govnih.gov This "valorization" of lignin is essential for the economic viability of the entire biorefinery concept. mdpi.comresearchgate.net

The cleavage of the β-O-4 bond in model compounds like this compound provides fundamental knowledge for depolymerizing actual lignin into a mixture of aromatic monomers. frontiersin.org These monomers, such as guaiacol, vanillin, and syringol, are platform chemicals that can be further upgraded to produce bioplastics, resins, fragrances, and pharmaceutical intermediates. nih.govresearchgate.net The integration of catalytic or enzymatic lignin depolymerization processes, developed through model compound studies, into a biorefinery allows for a holistic use of biomass where cellulose (B213188) and hemicellulose are converted to biofuels and other products, while lignin is used for chemical production. nih.gov

Enzymatic approaches using β-etherases are particularly promising for integration into biorefineries due to their high specificity, which can lead to a more defined product slate and reduce the need for harsh reaction conditions. frontiersin.orgresearchgate.net The development of robust microbial strains or enzyme cocktails capable of breaking down lignin's complex structure is a key step toward realizing this goal. nih.gov By understanding the degradation of this compound, scientists can better design these biological systems for industrial-scale applications.

Challenges and Future Perspectives in the Valorization of Lignocellulosic Biomass through Model Compound Studies

While studies on this compound have provided invaluable insights, significant challenges remain in translating these findings to the industrial-scale valorization of lignocellulosic biomass.

Challenges:

Structural Complexity of Native Lignin: Real lignin is a complex, heterogeneous polymer with various types of linkages, unlike the single β-O-4 bond in this compound. Catalysts and enzymes that are highly effective on the model compound may show significantly lower activity on actual lignin due to steric hindrance and the presence of other bond types. nih.govmdpi.com

Catalyst Deactivation and Cost: Many promising catalysts, particularly those based on precious metals, are expensive and can be deactivated by impurities present in crude biomass streams. nih.gov Developing cost-effective, robust, and recyclable catalysts is a major hurdle.

Process Integration: Effectively separating lignin from cellulose and hemicellulose without altering its chemical structure is a key challenge. researchgate.net Furthermore, integrating the lignin valorization step with other biorefinery processes in an economically and energetically efficient manner remains a complex engineering problem. nih.gov

Product Separation: The depolymerization of real lignin often results in a complex mixture of phenolic compounds, which are difficult and costly to separate into pure chemical streams.

Future Perspectives: The future of lignin valorization research will likely focus on several key areas. There will be a continued emphasis on the development of novel, low-cost catalysts with high selectivity for specific lignin linkages. The field of synthetic biology and genetic engineering holds great promise for developing customized microbes and enzyme systems (consolidated bioprocessing) that can deconstruct lignin more efficiently. nih.gov Furthermore, advanced computational modeling will continue to play a crucial role in predicting reaction outcomes and designing new catalysts and enzymes. Ultimately, the successful valorization of lignin will depend on a multidisciplinary approach that combines chemistry, biology, and engineering to create integrated and economically viable biorefinery systems.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of l-Glycero-guaiacol ether?

To determine properties like solubility, stability, and partition coefficients, researchers should employ a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic (e.g., NMR, FTIR) techniques. For example, gas chromatography coupled with mass spectrometry (GC-MS) is effective for quantifying volatility and thermal stability under controlled conditions . Additionally, standardized protocols from organizations like the OECD (e.g., Test No. 105 for water solubility) ensure reproducibility. Rigorous quality assurance/quality control (QA/QC) protocols, including calibration with certified reference materials and inter-laboratory validation, are critical to minimize experimental bias .

Q. How can researchers ensure the reliability of toxicity data for this compound?

Adopt systematic review frameworks such as PICO (Population, Intervention, Comparison, Outcome) to structure toxicity studies. For instance, compare in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) with in vivo rodent models to assess acute and chronic effects. Follow guidelines from authoritative bodies like the European Chemicals Agency (ECHA) for hazard classification . Data reliability is enhanced through triangulation—cross-verifying results via multiple methods (e.g., histopathology, biochemical markers) and referencing consensus reports like the ECETOC’s Toxicology of Glycol Ethers .

Advanced Research Questions

Q. How should contradictions in toxicological data for this compound be resolved?

Contradictions often arise from variations in experimental design (e.g., dosage, exposure duration) or model systems. To resolve these:

- Conduct meta-analyses to identify confounding variables (e.g., solvent choice, metabolic differences between species) .

- Use probabilistic risk assessment models to quantify uncertainty ranges. For example, Bayesian networks can integrate conflicting datasets by weighting studies based on methodological rigor (e.g., sample size, compliance with OECD guidelines) .

- Reconcile findings with mechanistic studies, such as molecular docking to predict interactions with metabolic enzymes (e.g., cytochrome P450) that may explain species-specific toxicity .

Q. What advanced strategies can predict the environmental fate of this compound?

Computational tools like EPI Suite™ or COSMOtherm can model biodegradation pathways and bioaccumulation potential based on structural descriptors (e.g., logP, molecular weight). For field validation, combine these predictions with microcosm experiments simulating soil-water partitioning under varying pH and organic carbon content . Additionally, isotope labeling (e.g., ¹⁴C-tracing) allows precise tracking of metabolite formation in environmental matrices .

Q. How can researchers address gaps in mechanistic understanding of this compound’s neurotoxic effects?

Leverage multi-omics approaches:

- Transcriptomics (RNA-seq) to identify gene expression changes in neuronal cell lines post-exposure.

- Proteomics (LC-MS/MS) to map protein adducts formed via reactive metabolites.

- Network pharmacology to link molecular targets (e.g., acetylcholinesterase inhibition) to phenotypic outcomes .

Cross-reference findings with existing glycol ether toxicological databases, such as those curated by the French Agency for Food, Environmental and Occupational Health (ANSES), which detail structure-activity relationships (SAR) for analogous compounds .

Methodological Guidance

Q. What frameworks optimize literature reviews for this compound research?

Use Google Scholar’s advanced search operators (e.g., "this compound" AND (toxicity OR metabolism)) combined with citation tracking to identify seminal studies . Tools like Zotero or EndNote streamline reference management. For systematic reviews, adhere to PRISMA guidelines to ensure transparency in study selection and bias assessment .

Q. How can interdisciplinary collaboration enhance research on this compound?

Integrate expertise from toxicology, computational chemistry, and environmental science. For example:

- Computational chemists can predict metabolites using software like Schrödinger’s MetaboTox.

- Environmental scientists design microcosm experiments to validate degradation rates.

- Toxicologists correlate these findings with human health risk models .

Data Contradiction and Validation

Q. What steps validate conflicting data on this compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.